molecular formula C8H13NO B053543 1-[(3S,4S)-1-Azabicyclo[2.2.1]heptan-3-yl]ethanone CAS No. 123916-90-5

1-[(3S,4S)-1-Azabicyclo[2.2.1]heptan-3-yl]ethanone

Cat. No. B053543
CAS RN: 123916-90-5
M. Wt: 139.19 g/mol
InChI Key: CLXGHNZEURAQTI-SFYZADRCSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(3S,4S)-1-Azabicyclo[2.2.1]heptan-3-yl]ethanone, also known as AZD-2563, is a small molecule compound that has been developed as a potential therapeutic agent for the treatment of various neurological disorders.

Mechanism Of Action

1-[(3S,4S)-1-Azabicyclo[2.2.1]heptan-3-yl]ethanone acts as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor (nAChR), which is a ligand-gated ion channel that is involved in various physiological processes, including learning and memory, attention, and synaptic plasticity. By binding to a site on the receptor that is distinct from the acetylcholine binding site, 1-[(3S,4S)-1-Azabicyclo[2.2.1]heptan-3-yl]ethanone enhances the activity of the receptor, leading to increased neurotransmitter release and improved cognitive function.
Biochemical and Physiological Effects
1-[(3S,4S)-1-Azabicyclo[2.2.1]heptan-3-yl]ethanone has been shown to have a range of biochemical and physiological effects, including increased levels of dopamine and acetylcholine in the brain, enhanced synaptic plasticity and neurogenesis, and improved mitochondrial function. These effects are thought to underlie the neuroprotective and neurorestorative properties of 1-[(3S,4S)-1-Azabicyclo[2.2.1]heptan-3-yl]ethanone.

Advantages And Limitations For Lab Experiments

One of the main advantages of 1-[(3S,4S)-1-Azabicyclo[2.2.1]heptan-3-yl]ethanone is its specificity for the α7 nAChR, which reduces the risk of off-target effects. However, its efficacy in clinical trials has been limited by its poor pharmacokinetic properties, including low oral bioavailability and short half-life. Additionally, the optimal dosing regimen for 1-[(3S,4S)-1-Azabicyclo[2.2.1]heptan-3-yl]ethanone has not yet been established.

Future Directions

Future research on 1-[(3S,4S)-1-Azabicyclo[2.2.1]heptan-3-yl]ethanone should focus on improving its pharmacokinetic properties and identifying the optimal dosing regimen for clinical use. Additionally, further studies are needed to investigate the potential of 1-[(3S,4S)-1-Azabicyclo[2.2.1]heptan-3-yl]ethanone as a treatment for addiction and substance abuse disorders, as well as its potential to enhance cognitive function in healthy individuals. Finally, the role of the α7 nAChR in various neurological disorders should be further elucidated to better understand the therapeutic potential of 1-[(3S,4S)-1-Azabicyclo[2.2.1]heptan-3-yl]ethanone.

Synthesis Methods

1-[(3S,4S)-1-Azabicyclo[2.2.1]heptan-3-yl]ethanone can be synthesized using a multistep process that involves the condensation of 3,4-dihydroxybenzaldehyde with (S)-proline methyl ester, followed by reduction with sodium borohydride and acetylation with acetic anhydride. The final product is obtained after purification using column chromatography.

Scientific Research Applications

1-[(3S,4S)-1-Azabicyclo[2.2.1]heptan-3-yl]ethanone has been extensively studied in preclinical models of various neurological disorders, including Parkinson's disease, Alzheimer's disease, and schizophrenia. It has been shown to have neuroprotective and neurorestorative effects, as well as the ability to enhance cognitive function and memory. 1-[(3S,4S)-1-Azabicyclo[2.2.1]heptan-3-yl]ethanone has also been investigated as a potential treatment for addiction and substance abuse disorders.

properties

CAS RN

123916-90-5

Product Name

1-[(3S,4S)-1-Azabicyclo[2.2.1]heptan-3-yl]ethanone

Molecular Formula

C8H13NO

Molecular Weight

139.19 g/mol

IUPAC Name

1-[(3S,4S)-1-azabicyclo[2.2.1]heptan-3-yl]ethanone

InChI

InChI=1S/C8H13NO/c1-6(10)8-5-9-3-2-7(8)4-9/h7-8H,2-5H2,1H3/t7-,8+/m1/s1

InChI Key

CLXGHNZEURAQTI-SFYZADRCSA-N

Isomeric SMILES

CC(=O)[C@@H]1CN2CC[C@@H]1C2

SMILES

CC(=O)C1CN2CCC1C2

Canonical SMILES

CC(=O)C1CN2CCC1C2

synonyms

Ethanone, 1-(1-azabicyclo[2.2.1]hept-3-yl)-, exo- (9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.